molecular formula C20H22 B1353971 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene CAS No. 213381-88-5

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Cat. No. B1353971
M. Wt: 262.4 g/mol
InChI Key: FUDWOKXLGOJFFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The presence of the tert-butyl group and the phenyl group suggests that this compound may have unique properties compared to indene itself .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the aromaticity of the indene and phenyl components, with the tert-butyl group providing steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-rich nature of the aromatic rings and the steric hindrance provided by the tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the tert-butyl group could influence its solubility .

Scientific Research Applications

  • Polymerization-Induced Self-Assembly (PISA)

    • Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies . This method enables the production of biodegradable objects and particles with various functionalities .
    • Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .
    • Results : The use of PISA offers a broad spectrum of potential commercial applications .
  • Epoxy Reactive Diluent

    • Application : 4-tert-Butylphenyl glycidyl ether is used as an organic coating in paint, boat paint, and building coating material . It is also used as an epoxy reactive diluent .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Epoxy Resins and Curing Agents Production

    • Application : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents . It also finds use in the production of polycarbonate resins .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Phenolic Resins Production

    • Application : 4-tert-Butylphenol is used in the production of phenolic resins .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Plasticizer

    • Application : 4-tert-Butylphenol is used as a plasticizer .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Synthesis of Tetracycline Derivatives
    • Application : 4-tert-Butylphenylboronic acid is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

As with any chemical compound, handling “4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. Further studies could explore its potential uses in various fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWOKXLGOJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433865
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

CAS RN

213381-88-5
Record name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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